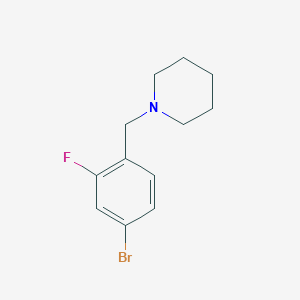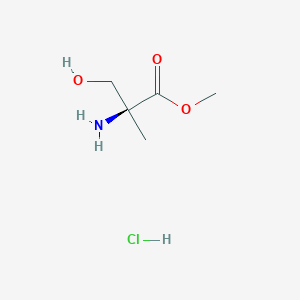![molecular formula C13H15N5O4S2 B1149421 (Z)-2-(2-aMinothiazol-4-yl)-2-(hydroxyiMino)-N-((5-Methyl-7-oxo-2,4,5,7-tetrahydro-1H-furo[3,4-d][1, CAS No. 178422-44-1](/img/new.no-structure.jpg)
(Z)-2-(2-aMinothiazol-4-yl)-2-(hydroxyiMino)-N-((5-Methyl-7-oxo-2,4,5,7-tetrahydro-1H-furo[3,4-d][1,
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)-N-((5-methyl-7-oxo-2,4,5,7-tetrahydro-1H-furo[3,4-d][1,3]thiazin-4-yl)thio)acetamide: is a complex organic compound featuring a thiazole ring, a hydroxyimino group, and a furothiazinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-aminothiazole and 5-methyl-7-oxo-2,4,5,7-tetrahydro-1H-furo[3,4-d][1,3]thiazin-4-yl chloride.
Step-by-Step Synthesis:
Reaction Conditions: The reactions are typically carried out in solvents like ethanol or methanol at temperatures ranging from 0°C to 50°C, depending on the specific step.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale operations. This includes:
Batch Reactors: For controlled reaction conditions.
Continuous Flow Reactors: For improved efficiency and scalability.
Purification: Techniques such as crystallization, distillation, and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the hydroxyimino group can yield the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the furothiazinone moiety.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in metal-catalyzed reactions.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology
Antimicrobial Agents: Due to its structural similarity to known antibiotics, it is being studied for its potential to inhibit bacterial growth.
Enzyme Inhibition: Potential inhibitor of enzymes involved in bacterial cell wall synthesis.
Medicine
Drug Development: Investigated for its potential as a lead compound in the development of new antibiotics.
Pharmacokinetics: Studies on its absorption, distribution, metabolism, and excretion.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of bacterial enzymes involved in cell wall synthesis. The hydroxyimino group interacts with the active site of the enzyme, preventing the formation of the bacterial cell wall and leading to cell death. The thiazole ring and furothiazinone moiety enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetamide: Lacks the furothiazinone moiety, resulting in lower antimicrobial activity.
(Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)-N-phenylacetamide: Contains a phenyl group instead of the furothiazinone moiety, altering its binding properties and efficacy.
Uniqueness
The presence of the furothiazinone moiety in (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)-N-((5-methyl-7-oxo-2,4,5,7-tetrahydro-1H-furo[3,4-d][1,3]thiazin-4-yl)thio)acetamide provides enhanced binding affinity and specificity, making it a more potent antimicrobial agent compared to its analogs.
Properties
CAS No. |
178422-44-1 |
|---|---|
Molecular Formula |
C13H15N5O4S2 |
Molecular Weight |
369.4193 |
Synonyms |
(Z)-2-(2-aMinothiazol-4-yl)-2-(hydroxyiMino)-N-((5-Methyl-7-oxo-2,4,5,7-tetrahydro-1H-furo[3,4-d][1,3]thiazin-2-yl)Methyl)acetaMide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(3S,5R,8R,9R,10R,13R,14R,17S)-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B1149346.png)
![2-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-(dimethoxyphosphinyl)acetic acid ethyl ester](/img/structure/B1149350.png)
![[(Z)-1-pyridin-2-ylethylideneamino]methanol](/img/structure/B1149351.png)
![(4'-(Hexyloxy)-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B1149353.png)



